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Compound of Interest

Compound Name: Arachidonoyl Serinol

Cat. No.: B065402 Get Quote

An In-depth Exploration of a Bioactive Lipid Mediator in Cardiovascular and Cellular Signaling

Introduction
Arachidonoyl Serinol (AS), also known as N-arachidonoyl L-serine (ARA-S), is an

endogenous N-acyl amide structurally related to the well-characterized endocannabinoid

anandamide. First isolated from bovine brain, AS has emerged as a significant bioactive lipid

with a distinct pharmacological profile that sets it apart from classical cannabinoids. While

exhibiting weak affinity for the canonical cannabinoid receptors CB1 and CB2, AS

demonstrates potent physiological effects, particularly in the cardiovascular system, and

modulates key intracellular signaling cascades. This technical guide provides a comprehensive

overview of the current understanding of the endogenous role of Arachidonoyl Serinol,
tailored for researchers, scientists, and drug development professionals. It delves into its

biochemical properties, physiological functions, and the underlying molecular mechanisms,

presenting quantitative data, detailed experimental protocols, and visual representations of its

signaling pathways.

Biochemical Profile and Quantitative Data
Arachidonoyl Serinol is characterized by an arachidonic acid moiety linked via an amide bond

to a serinol backbone. This structure confers greater stability compared to the endocannabinoid

2-arachidonoylglycerol (2-AG)[1]. Its interaction with various components of the

endocannabinoid system and other cellular targets has been quantitatively assessed, as

summarized in the tables below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b065402?utm_src=pdf-interest
https://www.benchchem.com/product/b065402?utm_src=pdf-body
https://www.benchchem.com/product/b065402?utm_src=pdf-body
https://www.benchchem.com/product/b065402?utm_src=pdf-body
https://www.caymanchem.com/product/62170/arachidonoyl-serinol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Binding Affinities
Arachidonoyl Serinol displays a notable lack of potent binding to the primary cannabinoid

receptors, distinguishing it as an atypical endocannabinoid-like molecule.

Receptor Ligand Ki (nM)
Species/Syste
m

Reference

CB1
Arachidonoyl

Serinol
> 10,000

Mouse cerebellar

membranes
[2]

CB2
Arachidonoyl

Serinol

No displacement

up to 30 µM

Rat CB2-

transfected

HEK293 cells

[2]

TRPV1
Arachidonoyl

Serinol

No displacement

up to 30 µM

Rat TRPV1-

transfected CHO

cells

[2]

Enzyme Inhibition
Arachidonoyl Serinol has been shown to inhibit key enzymes involved in the metabolism of

endocannabinoids, albeit with moderate potency.

Enzyme Ligand IC50 (µM) Substrate System Reference

Monoacylglyc

erol Lipase

(MAGL)

Arachidonoyl

Serinol
~70

[3H]2-

oleoylglycerol

Rat brain

homogenates
[3][4]

Fatty Acid

Amide

Hydrolase

(FAAH)

Arachidonoyl

Serinol
~70

[3H]anandam

ide

Rat brain

homogenates
[3][4]

Physiological Concentrations and Effects
The vasodilatory effects of Arachidonoyl Serinol have been quantified in ex vivo models.
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Effect EC50 Tissue Species Reference

Vasodilation 550 nM

Rat isolated

mesenteric

arteries

Rat

Vasodilation ~1,200 nM
Rat abdominal

aorta
Rat

Vasorelaxation

(intact

endothelium)

pEC50: 5.49

Rat isolated

small mesenteric

arteries

Rat [5]

Vasorelaxation

(denuded

endothelium)

pEC50: 5.14

Rat isolated

small mesenteric

arteries

Rat [5]

Biosynthesis and Degradation Pathways
The precise enzymatic pathways governing the synthesis and breakdown of Arachidonoyl
Serinol are still under investigation. However, current evidence suggests potential routes

analogous to other N-acyl amino acids.

Biosynthesis
A proposed pathway for the biosynthesis of N-acyl amino acids, including Arachidonoyl
Serinol, involves the enzymatic activity of cytochrome c. This mitochondrial protein can

catalyze the formation of N-arachidonoyl amino acids from arachidonoyl-CoA and the

corresponding amino acid[6]. Another potential route involves the N-

acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) pathway, which is

responsible for the synthesis of other N-acylethanolamines like anandamide[7][8][9].

Arachidonoyl-CoA

Cytochrome c

L-Serine

Arachidonoyl Serinol Acyltransfer
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Putative Biosynthesis of Arachidonoyl Serinol.

Degradation
The degradation of N-acyl amides is primarily carried out by Fatty Acid Amide Hydrolase

(FAAH)[10][11]. Given its structural similarity to anandamide, it is plausible that Arachidonoyl
Serinol is hydrolyzed by FAAH into arachidonic acid and serinol. Indeed, studies have shown

that inhibition of FAAH leads to an increase in the brain levels of N-arachidonoyl serine[12].

Arachidonoyl Serinol FAAH Hydrolysis
Arachidonic Acid

Serinol

Click to download full resolution via product page

Putative Degradation of Arachidonoyl Serinol.

Signaling Pathways
Arachidonoyl Serinol exerts its biological effects through the activation of specific intracellular

signaling cascades, most notably involving the orphan G protein-coupled receptor GPR55 and

downstream kinases.

GPR55-Mediated Signaling
Evidence suggests that some of the pro-angiogenic and vasodilatory effects of Arachidonoyl
Serinol are mediated, at least in part, through the activation of GPR55. This activation leads to

the stimulation of downstream signaling pathways, including the phosphorylation of

extracellular signal-regulated kinase (ERK1/2) and Akt (also known as protein kinase B)[13].
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Arachidonoyl Serinol Signaling via GPR55.

Physiological Roles
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The primary physiological roles of Arachidonoyl Serinol identified to date are centered on the

cardiovascular system and cellular growth processes.

Vasodilation
Arachidonoyl Serinol is a potent vasodilator, inducing relaxation in isolated arteries[2][5]. This

effect is, at least in part, endothelium-dependent and appears to be independent of CB1 and

CB2 receptors[2]. The vasodilatory mechanism involves the activation of large-conductance

Ca2+-activated K+ (BKCa) channels[5].

Angiogenesis
Arachidonoyl Serinol has been identified as a pro-angiogenic factor. It stimulates endothelial

cell proliferation, migration, and the formation of capillary-like structures in vitro[13]. These

effects are associated with the upregulation of vascular endothelial growth factor C (VEGF-C)

and its receptor[13].

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

endogenous role of Arachidonoyl Serinol.

Isolation of Arachidonoyl Serinol from Bovine Brain
Objective: To isolate and identify endogenous Arachidonoyl Serinol from brain tissue.

Protocol:

Homogenize fresh bovine brain tissue in a chloroform/methanol/water (1:1:0.5) solution.

Centrifuge the homogenate to separate the organic and aqueous layers.

Collect the organic layer and evaporate to dryness to obtain a crude lipid extract.

Redissolve the extract in methanol, filter, and evaporate to dryness.

Further purify the extract using chromatographic techniques (e.g., HPLC).
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For structural elucidation, derivatize the purified fraction (e.g., silylation or methylation) and

analyze by gas chromatography-mass spectrometry (GC-MS)[2].

Vasodilation Assay in Isolated Mesenteric Arteries
Objective: To measure the vasodilatory effect of Arachidonoyl Serinol on isolated resistance

arteries.

Protocol:

Isolate second-order mesenteric arteries from a rat and clean them of surrounding adipose

and connective tissue.

Cut arterial segments (approximately 2 mm in length) and mount them on a wire myograph

in a chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled

with 95% O2 and 5% CO2.

After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor such as

phenylephrine to induce a stable tone.

Once a stable contraction is achieved, add cumulative concentrations of Arachidonoyl
Serinol to the bath.

Record the changes in isometric tension to generate a concentration-response curve and

calculate the EC50 value for vasodilation[14][15][16][17].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1413724/
https://www.benchchem.com/product/b065402?utm_src=pdf-body
https://www.benchchem.com/product/b065402?utm_src=pdf-body
https://www.benchchem.com/product/b065402?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230209/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2022.1033216/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8321813/
https://www.scielo.br/j/aabc/a/fYKMYXXNq8p6PvgyWL34dJH/?lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolate Mesenteric Artery

Mount on Wire Myograph

Equilibrate in PSS

Pre-constrict with
Phenylephrine

Add Cumulative
Concentrations of AS

Record Tension Changes

Generate Concentration-
Response Curve & Calculate EC50

Click to download full resolution via product page

Workflow for Vasodilation Assay.

Western Blot Analysis of MAPK and Akt
Phosphorylation
Objective: To determine the effect of Arachidonoyl Serinol on the phosphorylation of ERK1/2

and Akt in endothelial cells.
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Protocol:

Culture human umbilical vein endothelial cells (HUVECs) to near confluence.

Serum-starve the cells for several hours to reduce basal kinase activity.

Treat the cells with various concentrations of Arachidonoyl Serinol for a specified time

period (e.g., 15-30 minutes).

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

nitrocellulose or PVDF membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-

ERK1/2) and phosphorylated Akt (p-Akt).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

To normalize for protein loading, strip the membrane and re-probe with antibodies against

total ERK1/2 and total Akt[15][18][19].

Conclusion and Future Directions
Arachidonoyl Serinol is an intriguing endogenous lipid mediator with a unique

pharmacological profile. Its potent vasodilatory and pro-angiogenic effects, coupled with its

weak interaction with classical cannabinoid receptors, suggest the existence of novel signaling

pathways and therapeutic targets. The partial dependence of its actions on GPR55 opens new

avenues for research into the physiological roles of this orphan receptor.
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Future research should focus on several key areas:

Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the

enzymes responsible for the synthesis and breakdown of Arachidonoyl Serinol is crucial

for manipulating its endogenous levels for therapeutic purposes.

Identification of a Primary Receptor: While GPR55 appears to mediate some of its effects,

the existence of a primary, high-affinity receptor for Arachidonoyl Serinol cannot be ruled

out and warrants further investigation.

In Vivo Studies: The majority of studies to date have been conducted in vitro or ex vivo. In

vivo studies are needed to confirm the physiological relevance of its vasodilatory and pro-

angiogenic properties and to explore its potential roles in other physiological and

pathological processes.

Therapeutic Potential: The unique pharmacological profile of Arachidonoyl Serinol makes it

an attractive candidate for the development of novel therapeutics for cardiovascular

diseases, wound healing, and potentially other conditions where angiogenesis and

vasodilation are beneficial.

This technical guide provides a solid foundation for researchers and drug development

professionals interested in the burgeoning field of N-acyl amides and the therapeutic potential

of modulating their signaling pathways. As research in this area continues to evolve, a deeper

understanding of the endogenous role of Arachidonoyl Serinol will undoubtedly emerge,

paving the way for new and innovative therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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